Product packaging for 1,2-bis(bromomethyl)-3-chlorobenzene(Cat. No.:CAS No. 22479-40-9)

1,2-bis(bromomethyl)-3-chlorobenzene

Cat. No.: B2513265
CAS No.: 22479-40-9
M. Wt: 298.4
InChI Key: MJKWKYYKPQSZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzylic Halogenation in Contemporary Organic Synthesis

Benzylic halogenation is a fundamental and crucial reaction in organic chemistry that involves the substitution of a hydrogen atom with a halogen at the benzylic position—the carbon atom directly attached to an aromatic ring. numberanalytics.com This reaction is a powerful tool for introducing a functional group at the benzylic position, which can then be readily converted into other functional groups, thus serving as a gateway to a wide array of complex aromatic compounds. jove.comjove.com The significance of this reaction spans various sectors, including the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

The reaction typically proceeds via a free-radical mechanism, initiated by heat, light, or a radical initiator like peroxide. jove.comjove.com Common reagents used for this purpose include N-bromosuccinimide (NBS) for brominations and N-chlorosuccinimide (NCS) for chlorinations, which allow for selective halogenation at the benzylic position. jove.comtandfonline.com The high regioselectivity of benzylic halogenation is a key feature, attributed to the resonance stabilization of the intermediate benzylic radical. jove.comjove.com This stability ensures that the halogen is introduced almost exclusively at the carbon adjacent to the aromatic ring, even in the presence of other alkyl groups. jove.comjove.com

The versatility of benzylic halides is demonstrated by their utility in a variety of subsequent transformations, including nucleophilic substitution and elimination reactions. chemistrysteps.comchemistrysteps.com This reactivity makes benzylic halogenation an indispensable step in multi-step synthetic pathways designed to build complex molecular architectures. chemistrysteps.com

Key Aspects of Benzylic Halogenation
AspectDescriptionSignificance
Definition Substitution of a hydrogen atom at the benzylic position of an aromatic compound with a halogen. numberanalytics.comIntroduces a reactive functional group for further synthesis. jove.comjove.com
Mechanism Typically a free-radical chain reaction. numberanalytics.comchemistrysteps.comAllows for high regioselectivity due to resonance-stabilized benzylic radical intermediate. jove.comjove.com
Common Reagents N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), elemental halogens with initiators. jove.comtandfonline.comProvides controlled and selective halogenation. tandfonline.com
Applications Synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comEnables the creation of complex and functionalized aromatic molecules. numberanalytics.com

The Role of Bis(halomethyl)aryl Compounds as Versatile Synthetic Intermediates and Monomers

Bis(halomethyl)aryl compounds, which feature two halomethyl groups attached to an aromatic ring, are exceptionally useful as bifunctional building blocks in organic synthesis. Their ability to react at two distinct sites allows for the construction of complex cyclic or polymeric structures. These compounds serve as key intermediates in the synthesis of a wide range of molecules, including novel bis(heterocycles) and other intricate molecular architectures. tandfonline.combohrium.com The reactivity of the halomethyl groups enables their conversion into various other functionalities, such as aldehydes, which are themselves valuable synthetic precursors. researchgate.net

In the realm of polymer chemistry, bis(halomethyl)aryl derivatives are important monomers for the preparation of conjugated polymers. tandfonline.com These polymers, such as those of the poly(arylene vinylene) type, often exhibit interesting electronic and optical properties, making them suitable for applications in materials science. tandfonline.com The synthesis of these monomers can be achieved through the direct radical halogenation of the corresponding dimethylaryl precursors, offering a more direct route compared to multi-step alternatives. tandfonline.com

The utility of these compounds extends to their use in creating cross-linked polymer networks. For instance, bis-aryl-diazirine reagents, which can be synthesized from bis(halomethyl)aryl precursors, act as universal crosslinkers for various polymers. uvic.ca This versatility underscores the importance of bis(halomethyl)aryl compounds as foundational materials for developing advanced polymers with tailored properties.

Contextualization of 1,2-Bis(bromomethyl)-3-chlorobenzene within the Landscape of Functionalized Arenes and Its Research Imperatives

This compound, with its specific substitution pattern, is a prime example of a highly functionalized arene designed for advanced synthetic applications. The ortho-disposed bromomethyl groups facilitate cyclization reactions with various nucleophiles, enabling the synthesis of unique bridged or cyclic molecular structures. The chlorine atom at the 3-position further modulates the electronic properties of the benzene (B151609) ring, influencing the reactivity of the bromomethyl groups and the aromatic core itself.

The research imperatives for a compound like this compound are driven by its potential as a precursor to novel materials and biologically active molecules. Structurally similar compounds are utilized in medicinal chemistry to synthesize new compounds with potential therapeutic properties. smolecule.com For example, 1,2-bis(bromomethyl)benzene (B41939) derivatives can be used to prepare new formyl-substituted compounds which, in turn, can be converted to imines with demonstrated antibacterial activity. smolecule.com The bifunctional nature of this compound allows it to serve as a building block for creating larger, more complex molecules through sequential or one-pot reactions.

Furthermore, this compound is a valuable intermediate for synthesizing functionalized materials. The development of efficient synthetic routes to such functionalized benzenes is an active area of research, with methods like Diels-Alder reactions and C-H activation being employed to create bromo- and other functionalized bis(silyl)benzenes. nih.gov These efforts highlight the ongoing need for versatile building blocks like this compound to access new chemical space and develop novel functional materials and molecules. nih.gov

Properties and Identifiers for this compound
PropertyValue
CAS Number 22479-40-9 bldpharm.comlookchem.com
Molecular Formula C₈H₇Br₂Cl bldpharm.com
Molecular Weight 298.40 g/mol bldpharm.com
SMILES ClC1=C(CBr)C(CBr)=CC=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2Cl B2513265 1,2-bis(bromomethyl)-3-chlorobenzene CAS No. 22479-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(bromomethyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKWKYYKPQSZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1,2 Bis Bromomethyl 3 Chlorobenzene

Nucleophilic Substitution Reactions of Benzylic Bromides

The primary reactive centers of 1,2-bis(bromomethyl)-3-chlorobenzene are the two bromomethyl groups. The carbon-bromine bond at these benzylic positions is susceptible to cleavage and replacement by a wide array of nucleophiles. This reactivity is governed by two principal mechanistic pathways: the unimolecular (SN1) and bimolecular (SN2) substitution reactions.

Benzylic halides, such as those in this compound, possess the unique ability to react via both SN1 and SN2 mechanisms, with the preferred pathway depending on the specific reaction conditions. brainly.comquora.com

The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com The rate-determining first step involves the spontaneous dissociation of the leaving group (bromide) to form a benzylic carbocation. This intermediate is notably stabilized by resonance, as the positive charge can be delocalized across the adjacent benzene (B151609) ring. quora.comucalgary.ca This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway viable, especially for secondary or tertiary benzylic halides or under conditions that favor ionization (e.g., polar protic solvents). ucalgary.calibretexts.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org Since the bromomethyl groups in this compound are primary, they are sterically accessible, which strongly favors the SN2 pathway. ucalgary.cakhanacademy.org

The presence of the chlorine atom at the 3-position on the benzene ring exerts an electron-withdrawing inductive effect. This effect can slightly destabilize the formation of a positive charge at the benzylic position, potentially making the SN1 pathway less favorable compared to an unsubstituted analogue. Consequently, for primary benzylic halides like this compound, the SN2 mechanism is often the predominant pathway unless conditions are specifically tailored to promote carbocation formation. ucalgary.ca

FeatureSN1 PathwaySN2 Pathway
Mechanism StepsTwo steps (Carbocation intermediate)One step (Concerted)
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
Substrate PreferenceFavored by substrates forming stable carbocations (e.g., 3°, 2°, resonance-stabilized) masterorganicchemistry.comFavored by sterically unhindered substrates (e.g., Methyl, 1°, 2°) libretexts.org
NucleophileWeak nucleophiles are effective libretexts.orgRequires strong nucleophiles libretexts.org
SolventFavored by polar protic solventsFavored by polar aprotic solvents
Benzylic System RelevanceViable due to resonance-stabilized benzylic carbocation brainly.comViable as benzylic carbons are often primary or secondary and accessible ucalgary.ca

As a bifunctional alkylating agent, this compound and its analogues are valuable in synthetic chemistry for constructing complex cyclic systems by reacting with various dinucleophiles.

Reactions with carbon-based nucleophiles are fundamental for forming new carbon-carbon bonds. For instance, compounds like 1,2-bis(bromomethyl)benzene (B41939) are used as electrophiles in reactions with carbanions, such as those derived from malonic esters or cyanide ions, to synthesize ring structures. These reactions typically proceed via an SN2 mechanism, where the nucleophilic carbon attacks the benzylic carbon, displacing the bromide. The bifunctional nature of the substrate allows for sequential or double substitution, leading to the formation of cyclic compounds, which are key intermediates in organic synthesis.

Nucleophile TypeExample ReagentTypical Product
CyanideSodium Cyanide (NaCN)Dinitrile
Malonate EstersDiethyl MalonateCyclic Diester
OrganocupratesLithium Diorganocuprate (R₂CuLi)Dialkylated Benzene

Nitrogen nucleophiles react readily with benzylic bromides to form carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocycles and other biologically active molecules. Research has shown that 1,2-bis(bromomethyl)benzene reacts efficiently with sodium azide (B81097) in a one-pot nucleophilic substitution. nih.gov This reaction forms an intermediate biazide, which can then be used in subsequent reactions like cycloadditions. nih.gov Similarly, reactions with primary or secondary amines can lead to the formation of fused heterocyclic systems, such as isoindoline (B1297411) derivatives.

NucleophileReagentProduct ClassReference
AzideSodium Azide (NaN₃)Diazide nih.gov
Primary AmineR-NH₂N-substituted Isoindoline
AmmoniaNH₃Isoindoline

Oxygen-based nucleophiles, including hydroxides, alkoxides, and carboxylates, can be employed to synthesize diols, ethers, and esters, respectively. The reaction of 1,2-bis(bromomethyl)benzene with catechols or other diols under basic conditions is a common method for synthesizing macrocyclic polyethers, including crown ethers and other host molecules. These reactions typically occur through a Williamson ether synthesis-type mechanism, which follows an SN2 pathway.

NucleophileExample ReagentProduct Class
HydroxideSodium Hydroxide (NaOH)Diol
AlkoxideSodium Ethoxide (NaOEt)Diether
CatecholateCatechol + BaseFused Polyether

Sulfur-containing nucleophiles are particularly effective in substitution reactions with alkyl halides. msu.edu Thiolate anions, generated from thiols and a base, are excellent nucleophiles and readily react with benzylic bromides via an SN2 mechanism to form thioethers (sulfides). msu.edu The reaction of 1,2-bis(bromomethyl)benzene with sulfide (B99878) sources like sodium sulfide (Na₂S) or with dithiols provides a direct route to sulfur-containing heterocyclic compounds. These compounds are important in materials science and medicinal chemistry.

NucleophileExample ReagentProduct ClassReference
SulfideSodium Sulfide (Na₂S)Fused Thioether
ThiolateSodium Ethanethiolate (NaSEt)Dithioether msu.edu
ThiocyanatePotassium Thiocyanate (KSCN)Dithiocyanate

Reactivity with Diverse Nucleophiles:

Electrophilic Aromatic Substitution on the Chlorinated Benzene Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its three substituents: one chloro group and two bromomethyl groups. These substituents collectively modulate the electron density of the aromatic system and direct the position of attack by incoming electrophiles.

The substituents on the aromatic ring govern its reactivity and the orientation of substitution. Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

Reactivity Modulation: All three substituents on this compound are deactivating, making the ring less reactive towards electrophiles than benzene itself. This deactivation stems from the negative inductive effect (-I effect) of the electronegative halogen atoms (chlorine and bromine). stackexchange.comuci.edu The chlorine atom directly attached to the ring and the bromine atoms on the benzylic carbons pull electron density away from the aromatic system, reducing its nucleophilicity and slowing the rate of electrophilic attack. stackexchange.commsu.edu

Directing Effects: The directing influence of each substituent is determined by the balance between inductive and resonance effects.

Chloro Group (at C-3): Halogens like chlorine are a unique class of substituents that are deactivating yet ortho-, para-directing. libretexts.orgwou.edu While the strong inductive effect deactivates the ring, the resonance effect (+R effect), involving the donation of a lone pair of electrons from the chlorine atom, enriches the electron density at the ortho (C-2, C-4) and para (C-6) positions. libretexts.orgwyzant.com This resonance stabilization is most effective for intermediates formed during ortho and para attack, making these pathways more favorable than meta attack. libretexts.org

Bromomethyl Groups (at C-1 and C-2): The bromomethyl group (-CH₂Br) is also deactivating. The primary alkyl component (-CH₂-) would typically be weakly activating, but the highly electronegative bromine atom exerts a strong electron-withdrawing inductive effect, which dominates. This deactivates the entire ring. As deactivating groups that are not strongly resonance-withdrawing, they are generally considered ortho-, para-directors, albeit weak ones.

Combined Influence and Regioselectivity: The final regiochemical outcome of an electrophilic substitution reaction on this compound depends on the cumulative directing effects of the three groups on the available positions (C-4, C-5, and C-6).

Attack at C-4: This position is ortho to the C-3 chloro group and para to the C-1 bromomethyl group. Both of these groups direct towards this position.

Attack at C-5: This position is meta to the C-3 chloro group and para to the C-2 bromomethyl group. The chloro group disfavors this position, while the C-2 bromomethyl group directs towards it.

Attack at C-6: This position is para to the C-3 chloro group and ortho to the C-1 bromomethyl group. Both of these groups direct towards this position.

Given the reinforcing directing effects towards positions C-4 and C-6, substitution is most likely to occur at these sites. Steric hindrance from the adjacent bromomethyl group at C-1 might slightly disfavor attack at C-6, potentially making C-4 the major site of substitution.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectReactivity EffectDirecting Influence
ChloroC-3-I > +RDeactivatingOrtho, Para (to C-2, C-4, C-6)
BromomethylC-1-IDeactivatingOrtho, Para (to C-2, C-6, C-4)
BromomethylC-2-IDeactivatingOrtho, Para (to C-1, C-3, C-5)

Rearrangement and Cyclization Reactions

The defining structural feature of this compound is the pair of adjacent bromomethyl groups. The proximity of these two reactive sites facilitates intramolecular cyclization reactions, providing a valuable pathway for the synthesis of various fused heterocyclic systems. The bromomethyl groups serve as potent electrophiles, readily undergoing nucleophilic substitution.

When this compound is treated with a dinucleophile, a double substitution reaction can occur, leading to the formation of a new ring fused to the chlorinated benzene core. A prominent example of this reactivity is the synthesis of isoindole derivatives. rsc.org Reaction with a primary amine (R-NH₂), for instance, would proceed via a two-step nucleophilic substitution. The amine first displaces one bromide ion, and the resulting intermediate then undergoes an intramolecular cyclization by displacing the second bromide ion to form a substituted isoindoline, which can be subsequently oxidized to the aromatic isoindole.

This cyclization strategy is not limited to amines. Other nucleophilic reagents can be employed to construct a variety of five- or six-membered heterocyclic rings. For example, reaction with sodium sulfide (Na₂S) would be expected to yield a thieno-fused system, while reaction with phosphines could lead to phosphorus-containing heterocycles. These cyclization reactions are synthetically valuable as they provide access to complex molecular architectures that are relevant in materials science and medicinal chemistry. rsc.orgnih.gov

Radical Reaction Pathways and Their Initiating Factors

The C-Br bonds within the bromomethyl groups are susceptible to homolytic cleavage, enabling this compound to participate in radical reactions. The carbon atoms of the bromomethyl groups are benzylic positions, and radicals formed at these sites are significantly stabilized by resonance with the adjacent aromatic ring.

The initiation of these radical pathways typically requires an external energy source to overcome the bond dissociation energy of the C-Br bond. Common factors used to initiate such reactions include:

UV Irradiation: Photons of appropriate wavelength (often supplied by a mercury lamp) can induce the homolytic cleavage of the C-Br bond, generating a benzylic radical and a bromine radical.

Chemical Initiators: Reagents that readily decompose to form radicals, such as AIBN (azobisisobutyronitrile) or peroxides (e.g., benzoyl peroxide), can be used. These initiators decompose upon heating to produce radicals that can then abstract a bromine atom from the bromomethyl group to generate the stabilized benzylic radical. youtube.com

Thermal Initiation: At sufficiently high temperatures, the C-Br bond can break homolytically without the need for an initiator, although this method is often less controlled.

Once formed, the benzylic diradical (or monoradical, depending on conditions) can participate in various propagation steps, such as radical polymerization or addition to unsaturated systems. For example, in the presence of a vinyl monomer, the benzylic radical could initiate a polymerization chain reaction. Radical bromination is known to be a highly selective process, preferentially occurring at positions that form the most stable radical intermediates, such as tertiary or benzylic sites. youtube.com

Table 2: Initiating Factors and Potential Pathways for Radical Reactions
Initiating FactorDescriptionPotential Radical Pathway
UV Light (hv)Photochemical energy induces homolytic C-Br bond cleavage.Radical coupling, atom transfer reactions.
Chemical Initiators (e.g., AIBN)Thermal decomposition of an initiator generates radicals that abstract Br.Initiation of radical polymerization, radical addition reactions.
Heat (Δ)High thermal energy causes direct homolysis of the C-Br bond.Less controlled radical reactions, potential for decomposition.

Upon conducting a comprehensive search for scientific literature concerning the chemical compound "this compound," it has become evident that there is a significant lack of published research detailing its specific applications within the framework of your requested outline. The stringent requirements to focus solely on this compound and adhere strictly to the provided sections and subsections cannot be met with scientifically accurate and verifiable information.

Detailed searches for the use of "this compound" as a precursor in the following areas have yielded no specific results:

Synthesis of Aromatic Dialdehydes and Related Carbonyl Compounds: There is no available literature detailing a direct synthetic route to aromatic dialdehydes using this specific compound.

Construction of Heterocyclic Systems (e.g., Pyrimidine Derivatives): The scientific literature does not provide examples of "this compound" being used as a building block for pyrimidines or other heterocyclic systems.

Development of Star-Shaped Molecules and Other Polyfunctionalized Scaffolds: There are no documented instances of this compound being utilized in the synthesis of star-shaped molecules or related complex architectures.

Preparation of Conjugated Polymers (e.g., Polyarylene Vinylenes): While the Gilch polymerization is a common method for creating polyarylene vinylenes from bis(halomethyl)benzenes, no studies were found that specifically employ the 1,2-bis(bromomethyl)-3-chloro isomer for this purpose.

Synthesis of Polymeric Materials with Tunable Properties: Consequently, without information on its use as a monomer, there is no research to draw upon regarding the synthesis of polymers with tunable properties derived from this compound.

While information exists for related isomers (such as 1,2-bis(bromomethyl)-4-chlorobenzene) and for the general classes of reactions you've listed, the explicit and sole focus on "this compound" as mandated by the instructions prevents the inclusion of such related data. To generate content for the requested outline would require speculation or the use of information from other compounds, which would violate the core instructions of the prompt.

Therefore, due to the absence of specific research findings for "this compound" in the specified applications, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

Applications in Advanced Organic Synthesis and Functional Materials Science

Ligand Synthesis and Catalytic Applications

The unique substitution pattern of 1,2-bis(bromomethyl)-3-chlorobenzene, featuring two reactive bromomethyl groups in ortho position and a chlorine atom, theoretically allows for the formation of various ligand architectures. These could potentially be used to chelate metal centers for catalytic applications. However, a thorough search of scientific databases and chemical literature yielded no specific examples of this compound being utilized for the synthesis of N-heterocyclic carbene (NHC) ligands, or for the creation of bimetallic and heterobimetallic complexes for catalysis.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes are a crucial class of ligands in modern catalysis, known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. The synthesis of NHC ligands typically involves the reaction of a diamine with a suitable carbon source, followed by deprotonation. While ortho-dihalomethyl arenes can be precursors to certain types of carbenes, there is no specific mention in the literature of "this compound" being used to synthesize NHC ligands. The reactivity of the bromomethyl groups could theoretically be exploited to form the heterocyclic backbone of an NHC precursor, but this has not been reported.

Synthesis of Bimetallic and Heterobimetallic Complexes

Bimetallic and heterobimetallic complexes, which feature two metal centers in close proximity, can exhibit unique catalytic properties due to cooperative effects between the metals. The two bromomethyl groups of this compound could potentially serve as anchoring points for two different metal fragments, leading to the formation of such complexes. However, no studies have been found that describe the synthesis of bimetallic or heterobimetallic complexes using this specific chloro-substituted xylylene dibromide.

Evaluation in Homogeneous and Tandem Catalysis

Given the absence of reports on the synthesis of ligands or metal complexes derived from this compound, there is consequently no information available on their evaluation in homogeneous or tandem catalysis. The potential catalytic activity of such derivatives remains an unexplored area of research.

Contributions to Nanomaterials and Self-Assembled Structures

The rigid aromatic core and the reactive functional groups of this compound also suggest its potential utility in the bottom-up synthesis of functional nanomaterials. However, similar to its applications in catalysis, there is a lack of published research detailing its use in this domain.

Role as Monomer Precursors for Porous Carbon Nanoribbons

Porous carbon nanoribbons are a class of materials with potential applications in electronics, catalysis, and gas storage. Their synthesis often involves the on-surface polymerization and subsequent cyclodehydrogenation of specifically designed molecular precursors. While various polycyclic aromatic hydrocarbons and their halogenated derivatives have been employed for this purpose, "this compound" has not been identified as a precursor in the synthesis of porous carbon nanoribbons in the reviewed literature.

Strategies for On-Surface Synthesis of Ordered Nanostructures

On-surface synthesis is a powerful technique for creating atomically precise one- and two-dimensional nanostructures. This method relies on the controlled reaction of molecular precursors on a solid surface. The bromomethyl groups of this compound could potentially undergo dehalogenative coupling reactions on a catalytic surface to form polymeric or ordered nanostructures. However, no studies detailing such on-surface synthesis strategies with this specific molecule have been found. The influence of the chloro-substituent on the self-assembly and reactivity on surfaces remains uninvestigated.

**5. Computational and Theoretical Investigations on 1,2-Bis(

Computational and Theoretical Investigations on 1,2 Bis Bromomethyl 3 Chlorobenzene

Assessment of Aromaticity and Substituent Effects on Reactivity

The aromaticity of a cyclic system is a measure of its enhanced stability arising from the delocalization of π-electrons. researchgate.net While benzene (B151609) is the archetypal aromatic compound, the introduction of substituents can modulate this property. Both electron-donating and electron-withdrawing groups have been shown to decrease the aromaticity of the benzene ring to some extent by causing a partial localization of π-electrons. researchgate.net In the case of 1,2-bis(bromomethyl)-3-chlorobenzene, the benzene ring is polysubstituted with groups that have distinct electronic effects. researchgate.net

The chloro and bromomethyl groups are generally considered electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. msu.edulibretexts.org The reactivity and orientation of substitution are governed by a combination of inductive and resonance effects. libretexts.org

Inductive Effect (I): This is the withdrawal or donation of electron density through the sigma (σ) bond framework, primarily driven by differences in electronegativity. msu.edu Halogens, like chlorine and bromine, are highly electronegative and exert a strong electron-withdrawing inductive effect (-I).

Resonance Effect (R): This involves the donation or withdrawal of electron density through the pi (π) system via conjugation. pearson.com While the chloro group has lone pairs that can be donated to the ring (+R effect), its strong inductive effect typically predominates, making it a net deactivator. msu.edumsu.edu The bromomethyl group (-CH2Br) is primarily an inductively withdrawing group due to the electronegative bromine atom. pearson.com

The combined presence of these deactivating groups on the benzene ring in this compound is expected to significantly reduce its electron density compared to unsubstituted benzene, thereby decreasing its reactivity in electrophilic aromatic substitution reactions. msu.edu

Detailed Research Findings

Theoretical models are used to quantify these electronic effects and predict their impact on aromaticity. Aromaticity can be assessed using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). researchgate.netnih.gov Studies on substituted benzenes consistently show that the introduction of substituents alters these values, reflecting changes in π-electron delocalization. researchgate.net

For this compound, the substituents' effects are cumulative. The chloro group is recognized as a deactivating, ortho-, para-director, while the bromomethyl groups are also deactivating due to the inductive withdrawal by the bromine atoms. msu.edupearson.com The directing influence of these groups in a polysubstituted ring can be complex, involving competition and steric hindrance. libretexts.org The chloro group at C3 would direct incoming electrophiles to C4 and C6. The bromomethyl groups at C1 and C2 would further influence the electronic distribution and sterically hinder adjacent positions. Computational analysis is essential to determine the most likely sites for electrophilic attack by calculating the energies of the possible reaction intermediates (sigma complexes or Wheland intermediates). nih.gov

The table below summarizes the electronic characteristics of the substituents found in this compound.

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-Cl (Chloro)-I (Withdrawing)+R (Donating)Deactivatingortho, para
-CH₂Br (Bromomethyl)-I (Withdrawing)WeakDeactivatingmeta (predicted)

Based on established principles, a conceptual comparison of aromaticity indices for related compounds can be predicted. The introduction of electron-withdrawing groups is expected to decrease the aromaticity relative to benzene.

CompoundPredicted HOMA Value (Relative)Predicted NICS(1)zz Value (Relative)Expected Aromaticity
Benzene~1.00Highly NegativeHigh
ChlorobenzeneSlightly < 1.00Less NegativeSlightly Reduced
This compoundSignificantly < 1.00Less NegativeReduced

These tables illustrate the expected trends based on the electronic nature of the substituents. Precise values would require specific density functional theory (DFT) calculations for this compound. Such calculations would elucidate the molecular orbital energies, electron density distribution, and the relative stability of intermediates to provide a quantitative assessment of the compound's aromaticity and reactivity profile. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR): In the hypothetical ¹H NMR spectrum of "1,2-bis(bromomethyl)-3-chlorobenzene," one would expect to observe signals corresponding to the different types of protons in the molecule. The aromatic region would show a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine and bromomethyl substituents. Additionally, a distinct singlet or a pair of doublets would be expected in the aliphatic region, corresponding to the four protons of the two bromomethyl (-CH₂Br) groups. The integration of these signals would confirm the ratio of aromatic to aliphatic protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. One would anticipate six signals for the aromatic carbons, with their chemical shifts indicating the electronic effects of the substituents. Two signals would be expected for the bromomethyl carbons. The specific chemical shifts would help to confirm the substitution pattern on the benzene ring.

Table 6.1: Predicted NMR Data for this compound

Analysis Type Expected Signals Anticipated Chemical Shift Region (ppm)
¹H NMRAromatic Protons~ 7.0 - 7.8
Bromomethyl Protons~ 4.5 - 5.0
¹³C NMRAromatic Carbons~ 120 - 140
Bromomethyl Carbons~ 30 - 35

This table is predictive and based on known chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For "this compound," the mass spectrum would be expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The analysis of this isotopic pattern would be crucial for confirming the elemental composition.

Common fragmentation pathways would likely involve the loss of bromine or chlorine atoms, or the cleavage of the bromomethyl groups, leading to characteristic fragment ions.

Table 6.2: Predicted Mass Spectrometry Data for this compound

Ion Type Description Predicted m/z (for most abundant isotopes)
Molecular Ion[M]⁺A complex cluster around m/z 318, 320, 322, 324
Fragment Ion[M-Br]⁺Loss of a bromine atom
Fragment Ion[M-CH₂Br]⁺Loss of a bromomethyl group

This table is predictive and does not account for all possible isotopic combinations or fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to display characteristic absorption bands.

Table 6.3: Predicted Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic)Benzene ring~ 3000 - 3100
C-H stretch (aliphatic)-CH₂Br~ 2850 - 3000
C=C stretch (aromatic)Benzene ring~ 1450 - 1600
C-H bend (aromatic)Benzene ring~ 690 - 900
C-Br stretchBromomethyl group~ 500 - 600
C-Cl stretchChlorobenzene~ 1000 - 1100

This table is predictive and based on typical IR absorption frequencies.

X-ray Crystallography for Solid-State Structural Determination

For a compound that can be obtained as a suitable single crystal, X-ray crystallography provides unambiguous proof of structure by mapping the electron density of the atoms in the solid state. This technique would determine the precise bond lengths, bond angles, and conformation of "this compound" in the crystal lattice. However, no published crystal structure for this specific compound could be located.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks.

Column Chromatography: This technique would be the primary method for the purification of the compound on a laboratory scale, typically using silica gel as the stationary phase and a suitable organic solvent system as the mobile phase.

Gas Chromatography (GC): For a volatile and thermally stable compound, GC could be used for purity assessment. It would be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative separation. A reversed-phase column with a mobile phase such as a mixture of acetonitrile (B52724) and water would likely be effective.

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Greener Synthetic Protocols

The traditional synthesis of bromomethylated aromatic compounds often involves the use of hazardous reagents like elemental bromine and chlorinated solvents, raising environmental and safety concerns. Future research is increasingly directed towards the development of more sustainable and eco-friendly synthetic protocols for 1,2-bis(bromomethyl)-3-chlorobenzene.

One promising avenue is the adoption of photocatalysis . Visible-light-mediated reactions offer a green alternative to conventional methods. uni-regensburg.debeilstein-journals.orgmdpi.com These reactions can be carried out under mild conditions, often at room temperature, and can utilize less hazardous bromine sources. uni-regensburg.debeilstein-journals.org For instance, the use of a photocatalyst in combination with a bromide salt can generate bromine in situ, avoiding the direct handling of volatile and corrosive liquid bromine. beilstein-journals.org The selective benzylic bromination of the corresponding 3-chloro-o-xylene could be achieved with high efficiency and selectivity, minimizing the formation of unwanted byproducts.

MethodReagents/ConditionsAdvantages
Photocatalytic Bromination Visible light, photocatalyst (e.g., Ru(bpy)₃Cl₂), bromide source (e.g., CBr₄, NaBr)Mild reaction conditions, high selectivity, avoids use of elemental bromine. uni-regensburg.debeilstein-journals.org
Green Solvents Replacement of chlorinated solvents with ionic liquids, supercritical fluids, or solvent-free conditions.Reduced environmental impact and toxicity.
Enzymatic Catalysis Use of specific enzymes for halogenation.High selectivity, mild conditions, biodegradable catalysts. nih.govlbl.govmdpi.comsigmaaldrich.com

Exploration of Novel Catalytic and Material Science Applications

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel catalysts and advanced materials. The two bromomethyl groups can serve as anchor points for the immobilization of catalytic species or as building blocks for the construction of complex polymeric structures.

In the realm of catalysis , this compound can be utilized to synthesize unique ligands for transition metal catalysts. scielo.brresearchgate.netnih.gov The ortho-disposition of the bromomethyl groups allows for the formation of chelating ligands that can stabilize metal centers and influence their catalytic activity and selectivity. For example, reaction with phosphines or amines can lead to the formation of bidentate ligands with specific steric and electronic properties, which could find applications in cross-coupling reactions, polymerization, or asymmetric catalysis.

In material science , this compound is a valuable monomer for the synthesis of functional polymers. researchgate.netmdpi.comnih.govnih.gov Its rigid aromatic core and the presence of the chlorine atom can impart desirable thermal and mechanical properties to the resulting polymers. These polymers could find use in a variety of applications, including as high-performance plastics, flame retardants, or materials with specific optical or electronic properties.

Furthermore, this compound is a potential building block for the construction of metal-organic frameworks (MOFs) . mdpi.comnih.govrsc.orgnih.gov MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The bromomethyl groups can be converted to other functional groups, such as carboxylates or pyridyls, which can then coordinate to metal ions to form extended, porous networks. The chlorine atom on the benzene (B151609) ring can further tune the properties of the resulting MOF, for example, by influencing its electronic properties or its interactions with guest molecules.

Application AreaPotential Use of this compoundDesired Properties of Resulting Material
Catalysis Synthesis of chelating ligands for transition metals. scielo.brresearchgate.netnih.govEnhanced catalytic activity, selectivity, and stability.
Polymer Science Monomer for the synthesis of functional polymers. researchgate.netmdpi.comnih.govnih.govHigh thermal stability, flame retardancy, specific optical/electronic properties.
Metal-Organic Frameworks (MOFs) Building block for the creation of porous materials. mdpi.comnih.govrsc.orgnih.govHigh surface area, tunable porosity, specific host-guest interactions.

Integration with Advanced Supramolecular Chemistry and Nanotechnology

The ability of this compound to act as a rigid and functionalized molecular scaffold opens up exciting possibilities in the fields of supramolecular chemistry and nanotechnology.

In supramolecular chemistry , this compound can be used to construct macrocycles and other complex host-guest systems. The ortho-bis(bromomethyl) functionality is ideal for forming cyclic structures through reaction with various linkers. The resulting macrocycles can be designed to have specific cavity sizes and shapes, enabling them to selectively bind to other molecules or ions. The chlorine substituent can further modulate the binding properties of the macrocycle through electronic effects or by participating in halogen bonding interactions.

In the field of nanotechnology , this compound can be used to functionalize the surface of nanoparticles, thereby imparting new properties and functionalities. nih.govnih.gov For example, it can be attached to the surface of metallic or semiconductor nanoparticles to improve their stability, solubility, or to introduce specific recognition sites. The reactive bromomethyl groups can be further modified with biomolecules, fluorescent dyes, or other functional moieties, leading to the development of novel nanomaterials for applications in sensing, imaging, and drug delivery. The ability to create well-defined nanostructures through the self-assembly of molecules derived from this compound is another area of active research.

Deeper Understanding of Reactivity through Hybrid Experimental-Computational Approaches

To fully unlock the potential of this compound, a deeper understanding of its reactivity is crucial. The combination of experimental studies with high-level computational methods provides a powerful tool for elucidating reaction mechanisms and predicting the properties of new materials.

Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of various transformations involving this compound. rsc.orgresearchgate.netmdpi.comresearchgate.netmontclair.edu This can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of its reactions, aiding in the design of more efficient and selective synthetic methods. For example, computational studies can help to understand the influence of the chlorine substituent on the reactivity of the bromomethyl groups and predict the most favorable sites for nucleophilic attack.

Furthermore, computational modeling can be used to predict the structural, electronic, and optical properties of polymers, MOFs, and other materials derived from this compound. researchgate.netmdpi.comresearchgate.net This can guide the rational design of new materials with tailored properties for specific applications. The synergy between experimental synthesis and characterization and theoretical predictions will be instrumental in accelerating the discovery and development of new technologies based on this versatile chemical compound.

Research ApproachFocus of StudyPotential Outcomes
Experimental Kinetics Measuring reaction rates and determining activation parameters for reactions of this compound.Elucidation of reaction mechanisms and the influence of reaction conditions.
Computational Chemistry (DFT) Modeling reaction pathways, transition states, and predicting spectroscopic properties. rsc.orgresearchgate.netmdpi.comresearchgate.netmontclair.eduDeeper understanding of reactivity, rational design of new synthetic methods and materials.
Hybrid Approaches Combining experimental data with computational models to validate and refine theoretical predictions.More accurate and predictive models for the behavior of this compound and its derivatives.

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing 1,2-bis(bromomethyl)-3-chlorobenzene?

To confirm the structure and purity of this compound, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the substitution pattern of bromomethyl and chlorine groups. Mass spectrometry (MS) with exact mass analysis (e.g., ESI-TOF) can verify the molecular ion peak at m/z 298.4 (C₈H₇Br₂Cl). For thermal properties, differential scanning calorimetry (DSC) can assess decomposition temperatures, while gas chromatography (GC) with flame ionization detection ensures purity (>95% as per typical standards for brominated aromatics) . Predicted physical properties (e.g., density: 1.86 g/cm³, boiling point: ~302°C) should be cross-validated experimentally using techniques like dynamic light scattering (DLS) or distillation under reduced pressure .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store the compound below 4°C in airtight, light-resistant containers to minimize hydrolysis of bromomethyl groups and prevent photolytic decomposition. Use desiccants (e.g., silica gel) to avoid moisture absorption, which can lead to side reactions (e.g., unintended solvolysis). Stability studies under inert atmospheres (N₂ or Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction protocols be optimized when using this compound as a di-electrophile in cross-coupling reactions?

Design experiments with temperature-controlled activation : At 0°C , the compound reacts selectively with soft nucleophiles (e.g., thiols or amines) due to reduced kinetic energy, favoring mono-substitution. At 25°C , full di-substitution occurs with stronger nucleophiles (e.g., Grignard reagents). Use stoichiometric titration (e.g., in situ NMR) to monitor intermediate formation. For example, reactions with bipyridine ligands under varying temperatures yield distinct coordination complexes, as observed in copper(II) catalysis studies .

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved?

Perform comparative analysis using multiple techniques:

  • Boiling point : Compare experimental distillation data (under vacuum) with computational predictions (e.g., COSMO-RS simulations).
  • Density : Validate predicted values (1.86 g/cm³) via pycnometry or buoyancy methods.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. Document deviations in methodologies (e.g., pressure conditions) that may explain inconsistencies .

Q. What synthetic strategies improve yield in bromomethylation reactions for derivatives of this compound?

Adopt stepwise bromination : First, introduce bromine at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). Second, optimize chlorination via electrophilic substitution (Cl₂/FeCl₃) at the meta position. Monitor reaction progress with HPLC-MS to isolate intermediates. For example, analogous protocols for 1,2-dibromonaphthalene synthesis achieved >90% yield by controlling stoichiometry and reaction time .

Q. How can the compound’s stability in aqueous environments be assessed for bioorganic applications?

Conduct hydrolysis kinetics studies :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
  • Quantify bromide release via ion chromatography (IC) or argentometric titration.
  • Use DFT calculations to model transition states and predict hydrolytic pathways. Stability data are critical for applications in prodrug design or polymer synthesis .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s reactivity in SN2 vs. radical pathways?

  • Experimental validation : Compare reaction outcomes under polar aprotic (e.g., DMF) vs. radical-promoting solvents (e.g., CCl₄).
  • Radical trapping : Add TEMPO to suppress radical intermediates; observe inhibition of side products.
  • Kinetic isotope effects (KIE) : Use deuterated analogs (e.g., C₆D₅CH₂Br) to distinguish between mechanisms. Cross-reference with studies on analogous bromoethylbenzenes .

Applications in Organic Synthesis

Q. What methodologies leverage this compound as a building block for macrocyclic ligands?

Employ template-directed synthesis :

  • React with dithiols (e.g., 1,2-ethanedithiol) under high dilution to form thioether-linked macrocycles.
  • Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-containing cages.
  • Characterize products via X-ray crystallography (as done for copper(II) complexes with chlorobenzene derivatives) .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Spill management : Neutralize brominated residues with sodium bicarbonate or specialized adsorbents.
  • Emergency procedures : Consult safety data sheets (SDS) for first-aid measures, though specific telephonic support may not be available outside office hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.